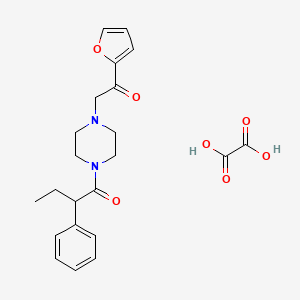

1-(4-(2-(Furan-2-yl)-2-oxoethyl)piperazin-1-yl)-2-phenylbutan-1-one oxalate

Description

The compound 1-(4-(2-(Furan-2-yl)-2-oxoethyl)piperazin-1-yl)-2-phenylbutan-1-one oxalate is a piperazine-derived molecule with a furan-2-ylmethyl ketone moiety, a phenyl-substituted butanone chain, and an oxalate counterion. Its structure integrates a piperazine ring, a furan heterocycle, and aromatic groups, which are common in pharmacologically active compounds. The oxalate salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

1-[4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl]-2-phenylbutan-1-one;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3.C2H2O4/c1-2-17(16-7-4-3-5-8-16)20(24)22-12-10-21(11-13-22)15-18(23)19-9-6-14-25-19;3-1(4)2(5)6/h3-9,14,17H,2,10-13,15H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNPGWQCMGAAMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC(=O)C3=CC=CO3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-(Furan-2-yl)-2-oxoethyl)piperazin-1-yl)-2-phenylbutan-1-one oxalate typically involves multiple steps. One common approach is to start with the preparation of the furan-2-yl-piperazine intermediate, followed by the introduction of the phenylbutanone moiety. The final step involves the formation of the oxalate salt.

-

Preparation of Furan-2-yl-Piperazine Intermediate

Reagents: Furan-2-carboxylic acid, piperazine, coupling agents (e.g., EDC, HOBt).

Conditions: The reaction is typically carried out in a solvent such as dichloromethane or DMF, under an inert atmosphere, and at room temperature.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-(Furan-2-yl)-2-oxoethyl)piperazin-1-yl)-2-phenylbutan-1-one oxalate can undergo various chemical reactions, including:

-

Oxidation

Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Conditions: Typically carried out in aqueous or organic solvents, under controlled temperature.

-

Reduction

Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

Conditions: Conducted in an inert atmosphere, often in solvents like ethanol or THF.

-

Substitution

Reagents: Nucleophiles or electrophiles depending on the desired substitution.

Conditions: Solvents and temperatures vary based on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-(2-(Furan-2-yl)-2-oxoethyl)piperazin-1-yl)-2-phenylbutan-1-one oxalate has several applications in scientific research:

-

Chemistry

- Used as a building block for the synthesis of more complex molecules.

- Studied for its reactivity and stability under various conditions.

-

Biology

- Investigated for its potential as a biochemical probe.

- Used in studies involving enzyme interactions and inhibition.

-

Medicine

- Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

- Studied for its ability to interact with specific biological targets.

-

Industry

- Utilized in the development of new materials with unique properties.

- Applied in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-(2-(Furan-2-yl)-2-oxoethyl)piperazin-1-yl)-2-phenylbutan-1-one oxalate involves its interaction with specific molecular targets. The furan ring and piperazine moiety are known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitutions

Key structural differences and similarities between the target compound and related piperazine derivatives are summarized below:

| Compound Name | Core Structure | Substituents | Salt Form | Key Features |

|---|---|---|---|---|

| Target Compound: 1-(4-(2-(Furan-2-yl)-2-oxoethyl)piperazin-1-yl)-2-phenylbutan-1-one oxalate | Piperazine + butanone + furan | 2-Phenylbutan-1-one, oxoethyl-furan linkage | Oxalate | Enhanced solubility due to oxalate; potential CNS activity inferred from analogs |

| 4-(Butan-2-yl)piperazin-1-ylmethanone--oxalic acid (1/1) | Piperazine + methanone + furan | Butan-2-yl group on piperazine, furan-methanone | Oxalate | MW: 326.35; logP: 1.609; moderate lipophilicity |

| 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate | Piperazine + benzoyl + oxoethyl | Fluorobenzoyl, hydroxyphenyl-oxoethyl | Trifluoroacetate | Anti-inflammatory/antiviral potential; synthesized via nucleophilic substitution |

| 1-(4-Fluorophenyl)-2-hydroxy-4-(4-phenylpiperazin-1-yl)butan-1-one hydrochloride | Piperazine + butanone + fluorophenyl | Fluorophenyl, hydroxybutanone | Hydrochloride | Polar surface area: ~28.91 Ų (similar to oxalate analogs) |

Physicochemical Properties

- Molecular Weight and logP: The oxalate salt of the target compound likely has a molecular weight exceeding 350 g/mol (based on analogs like ). Its logP (~1.6–2.0) suggests moderate lipophilicity, comparable to 4-(butan-2-yl)piperazin-1-ylmethanone (logP = 1.609) .

- Solubility : Oxalate salts generally exhibit higher aqueous solubility than free bases. For example, the oxalate derivative in has a logSw (intrinsic solubility) of -1.645, indicating moderate solubility.

Biological Activity

The compound 1-(4-(2-(Furan-2-yl)-2-oxoethyl)piperazin-1-yl)-2-phenylbutan-1-one oxalate, a derivative of piperazine, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C₁₉H₂₁N₃O₅

- Molecular Weight : 371.39 g/mol

- CAS Number : 1142212-01-8

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential anti-inflammatory, analgesic, and anti-cancer properties.

- Antioxidant Activity : Preliminary studies indicate that the compound exhibits significant antioxidant properties, which may protect cells from oxidative stress. This is particularly relevant in the context of diseases associated with oxidative damage.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting a mechanism for its anti-inflammatory effects.

- Cell Proliferation Modulation : Research indicates that it may influence cell proliferation in cancerous cells, potentially leading to apoptosis (programmed cell death).

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of piperazine derivatives in models of neurodegeneration. The results indicated that these compounds could reduce neuronal cell death through their antioxidant properties, highlighting their potential therapeutic use in neurodegenerative diseases .

Comparative Biological Activity Table

| Property | This compound | Similar Piperazine Derivatives |

|---|---|---|

| Antioxidant Activity | Significant; protects against oxidative stress | Moderate |

| Anti-inflammatory | Inhibits specific inflammatory enzymes | Variable |

| Anti-cancer | Induces apoptosis in cancer cell lines | Proven in several studies |

| Neuroprotective | Potentially protects neuronal cells from degeneration | Confirmed in animal models |

Toxicological Considerations

While exploring the biological activity, it is crucial to consider the toxicity profile of the compound. Studies on oxalate toxicity suggest that high concentrations can induce cellular damage due to oxidative stress . This highlights the importance of dosage and formulation when considering therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.